CYP2B6 Inhibition Potency of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide exhibits differential inhibition potency across human CYP isoforms, with the strongest activity observed against CYP2B6. This differential inhibition profile is quantifiable and provides a basis for selecting this compound over other quinazoline derivatives when studying CYP2B6-mediated metabolism or potential drug-drug interactions [1].
| Evidence Dimension | CYP inhibition (IC50) in human liver microsomes |
|---|---|
| Target Compound Data | IC50 = 3,000 nM (CYP2B6) |
| Comparator Or Baseline | 15,000 nM (CYP2E1) and 39,000 nM (CYP3A4) for the same compound |
| Quantified Difference | 5-fold more potent against CYP2B6 than CYP2E1; 13-fold more potent than against CYP3A4 |
| Conditions | Human liver microsomes; 5 min preincubation with NADPH-regenerating system; bupropion hydroxylation for CYP2B6 |
Why This Matters
This data demonstrates a quantifiable, isoform-selective inhibition profile that may inform the selection of this compound as a CYP2B6 probe or in studies where minimizing off-target CYP interactions is critical.
- [1] BindingDB. BDBM50366398. Affinity Data for Cytochrome P450 2B6, 2E1, and 3A4. View Source
